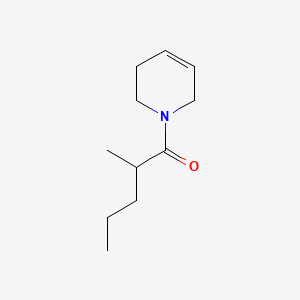
Pyridine, 1,2,3,6-tetrahydro-1-(2-methyl-1-oxopentyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 1,2,3,6-tetrahydro-1-(2-methyl-1-oxopentyl)- is a chemical compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a pyridine ring that is partially hydrogenated, making it a tetrahydropyridine. The compound also contains a 2-methyl-1-oxopentyl group attached to the nitrogen atom of the pyridine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-(2-methyl-1-oxopentyl)- can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives under specific conditions. For instance, the hydrogenation of 1-methyl-1,2,3,6-tetrahydropyridine can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions throughout the process. The use of advanced catalytic systems and reactors ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-1-(2-methyl-1-oxopentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated tetrahydropyridine derivatives .
科学的研究の応用
Pyridine, 1,2,3,6-tetrahydro-1-(2-methyl-1-oxopentyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-(2-methyl-1-oxopentyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions .
類似化合物との比較
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine: A closely related compound with similar structural features.
1,2,3,6-Tetrahydropyridine: Another related compound that lacks the 2-methyl-1-oxopentyl group.
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-1-(2-methyl-1-oxopentyl)- is unique due to the presence of the 2-methyl-1-oxopentyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other tetrahydropyridine derivatives and contributes to its specific applications and effects .
特性
CAS番号 |
77251-49-1 |
|---|---|
分子式 |
C11H19NO |
分子量 |
181.27 g/mol |
IUPAC名 |
1-(3,6-dihydro-2H-pyridin-1-yl)-2-methylpentan-1-one |
InChI |
InChI=1S/C11H19NO/c1-3-7-10(2)11(13)12-8-5-4-6-9-12/h4-5,10H,3,6-9H2,1-2H3 |
InChIキー |
BIBAJQQJVJRDND-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C(=O)N1CCC=CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


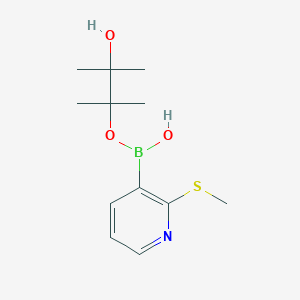
![N-((4-Methylphenyl)sulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide](/img/structure/B13805079.png)
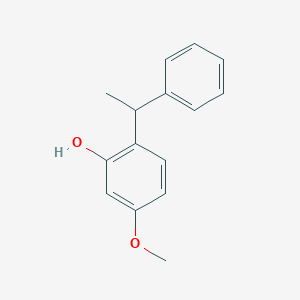
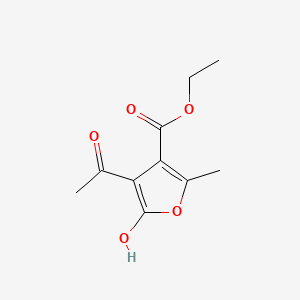

![Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate](/img/structure/B13805102.png)

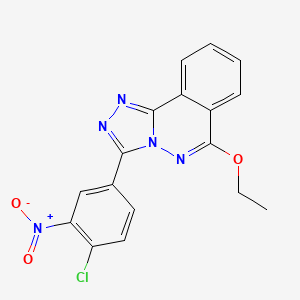
![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)
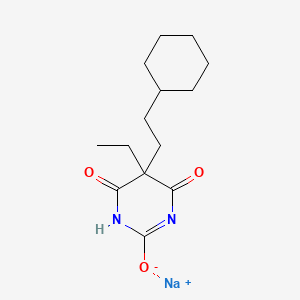

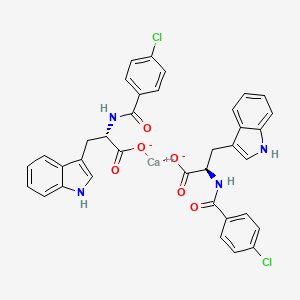
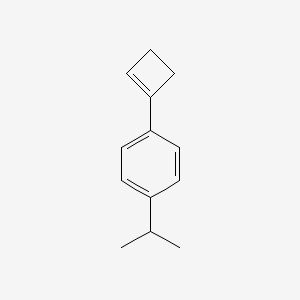
![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)
